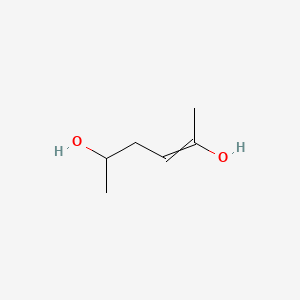
Hex-2-ene-2,5-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hex-2-ene-2,5-diol, also known as this compound, is a useful research compound. Its molecular formula is C6H12O2 and its molecular weight is 116.16. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemistry
- Organic Synthesis : Hex-2-ene-2,5-diol serves as an important intermediate in the synthesis of other organic compounds. It is utilized in the preparation of more complex molecules through reactions such as nucleophilic addition and electrophilic substitution.
- Mechanistic Studies : The compound is employed in studying reaction mechanisms and kinetics due to its reactivity profile.
Biology
- Biologically Active Molecules : this compound is investigated for its potential as a building block in synthesizing biologically active molecules. Its hydroxyl groups enable interactions with various biological targets.
Medicine
- Therapeutic Applications : The compound has been explored for its antimicrobial and antifungal properties. It shows promise as a precursor for drug development due to its ability to form derivatives with enhanced biological activity.
Industry
- Specialty Chemicals : In industrial applications, this compound is utilized in producing specialty chemicals, polymers, coatings, adhesives, and sealants.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance:
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 75 µg/mL |
These results demonstrate the compound's potential as an antimicrobial agent.
Anticancer Potential
This compound has also been studied for its anticancer properties. In vitro assays have shown cytotoxic effects on cancer cell lines:
Table 2: Cytotoxicity on Cancer Cell Lines
| Cell Line | IC50 Value (µM) |
|---|---|
| K562 | 200 |
| HeLa | 150 |
The compound induces apoptosis and inhibits cell proliferation through its electrophilic nature.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Higher concentrations resulted in greater inhibition of bacterial growth.
- Cytotoxicity in Cancer Research : Comparative studies revealed that this compound had a lower IC50 value than many known anticancer agents, suggesting its potential as a lead compound for further development in cancer therapy.
Eigenschaften
CAS-Nummer |
189819-86-1 |
|---|---|
Molekularformel |
C6H12O2 |
Molekulargewicht |
116.16 |
IUPAC-Name |
hex-2-ene-2,5-diol |
InChI |
InChI=1S/C6H12O2/c1-5(7)3-4-6(2)8/h3,6-8H,4H2,1-2H3 |
InChI-Schlüssel |
AFALXOCQEVQFBH-UHFFFAOYSA-N |
SMILES |
CC(CC=C(C)O)O |
Synonyme |
2-Hexene-2,5-diol (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















